molecular formula C15H13N3O2S B2685054 N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286721-55-8

N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2685054
CAS No.: 1286721-55-8
M. Wt: 299.35
InChI Key: HNQGLTYWOLHBFJ-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophene moiety at the 5-position and an N-benzyl-acetamide group at the 2-position. The 1,3,4-oxadiazole ring is known for its electron-deficient nature and bioisosteric properties, making it a key scaffold in medicinal chemistry. The thiophene substituent introduces sulfur-based aromaticity, which can enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-benzyl-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-13(16-10-11-5-2-1-3-6-11)9-14-17-18-15(20-14)12-7-4-8-21-12/h1-8H,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQGLTYWOLHBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with benzyl bromide in the presence of a base to form the intermediate hydrazone. This intermediate is then cyclized using acetic anhydride to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide and related oxadiazole derivatives have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy.

Case Studies and Findings

  • Mechanism of Action : Oxadiazole derivatives have been found to inhibit key enzymes involved in cancer progression, such as telomerase and topoisomerase. These enzymes are crucial for DNA replication and repair, and their inhibition leads to reduced cell proliferation in cancerous cells .
  • Cell Line Studies : In vitro studies have demonstrated that certain oxadiazole derivatives exhibit significant cytotoxic effects against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cells. For instance, compounds with specific substitutions on the oxadiazole ring showed enhanced apoptosis induction through caspase activation .
CompoundCancer Cell LineIC50 (μM)Mechanism
4bMCF70.052Caspase activation
4cPC30.035Telomerase inhibition

Neuroprotective Effects

Recent studies highlight the neuroprotective capabilities of this compound in models of neurodegenerative diseases.

Research Insights

  • Alzheimer's Disease Models : The compound has been evaluated for its effects on cognition and memory in rat models induced by scopolamine and amyloid-beta. Findings suggest that it ameliorates cognitive deficits by modulating neurotransmitter levels and exhibiting antioxidant properties .
  • Mechanistic Studies : The neuroprotective action is attributed to the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. This inhibition enhances cholinergic transmission, which is often impaired in neurodegenerative conditions .

Enzyme Inhibition

The compound also demonstrates significant enzyme inhibitory activities that could have therapeutic implications.

Enzyme Inhibition Profile

This compound has been shown to inhibit various enzymes linked to disease mechanisms:

EnzymeInhibition TypeIC50 (μM)
AChECompetitive0.052
BChECompetitive1.085
TopoisomeraseNoncompetitiveVaries

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents on Oxadiazole Bioactive Moieties Key Biological Activity Reference ID
N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (Target) Thiophen-2-yl N-benzyl-acetamide Not explicitly reported
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-sulfanyl acetamide derivatives (6a–6o) 4-Chlorophenyl Variable N-alkyl/aryl groups Antimicrobial
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-oxadiazole]thio}acetamide (8) Tetrahydronaphthyloxy Benzodioxol-methyl Anticancer (MMP-9 inhibition)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-2-yl 3-Chlorophenyl Antimicrobial, Laccase catalysis
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8u) Indol-3-ylmethyl 2-Ethoxy-6-methylphenyl Enzyme inhibition (LOX, BChE)

Key Observations :

  • Thiophene vs.
  • N-Substituents : The N-benzyl group in the target compound may enhance lipophilicity compared to polar substituents like 3-chlorophenyl () or indol-3-ylmethyl (), influencing membrane permeability.
Bioactivity Profiles
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) show enhanced antimicrobial potency. The thiophene group’s electron-rich nature may offer a balance between activity and toxicity, though direct data are lacking.
  • Anticancer Effects : Compounds with bulky hydrophobic groups (e.g., tetrahydronaphthyloxy in ) exhibit MMP-9 inhibition, suggesting that the thiophene substituent in the target compound could similarly interact with hydrophobic enzyme pockets.
  • Enzyme Inhibition : Indole- and benzodioxol-containing derivatives () demonstrate multi-target inhibition (LOX, BChE), while the thiophene moiety’s planar structure may favor interactions with aromatic residues in enzyme active sites.
Physicochemical Properties
  • Molecular Weight : The target compound (estimated MW ~355–380 g/mol) falls within the range of bioactive derivatives (e.g., 379–428 g/mol in ).
  • Solubility : The N-benzyl group may reduce aqueous solubility compared to derivatives with polar substituents (e.g., methoxy in ).
Toxicity Considerations
  • Derivatives with nitro groups (e.g., 8v in ) show higher cytotoxicity, while thiophene-containing compounds are generally less toxic due to the absence of reactive functional groups .

Biological Activity

N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves the cyclization of thiophene-2-carboxylic acid hydrazide with benzyl bromide in the presence of a base. This reaction produces an intermediate hydrazone that is subsequently cyclized using acetic anhydride to form the oxadiazole ring. The overall process can be summarized as follows:

  • Formation of Hydrazone : Reaction of thiophene-2-carboxylic acid hydrazide with benzyl bromide.
  • Cyclization : Treatment with acetic anhydride to form the oxadiazole structure.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to modulate enzyme activity and receptor interactions, potentially influencing pathways involved in cell proliferation and apoptosis.

Key Mechanisms Identified:

  • Enzyme Inhibition : The oxadiazole ring has been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase and histone deacetylase (HDAC) .
  • Antimicrobial Activity : The compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound has notable anticancer activity. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines:

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)<0.14
C6 (Glioma)8.16
HT-29 (Colon)1.34

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy.

Antimicrobial Activity

N-benzyl derivatives have also been evaluated for their antimicrobial properties. Studies have shown that the compound exhibits significant inhibitory effects against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several studies have highlighted the biological potential of N-benzyl derivatives:

  • Src Kinase Inhibition : A study evaluated Src kinase inhibitory activities of related compounds and found that certain derivatives exhibited significant inhibition in engineered cell lines (GI50 values ranging from 1.34 µM to 2.30 µM) .
  • Cytotoxicity in Cancer Models : A comprehensive evaluation of various oxadiazole derivatives indicated substantial cytotoxicity against lung cancer cell lines with IC50 values indicating strong antiproliferative effects .

Q & A

What are the standard synthetic routes for preparing the 1,3,4-oxadiazole ring in N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazide precursors. A common method involves treating thioamide or acylhydrazide intermediates with dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions. For example, in related compounds, cyclization of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives with chloroacetamide intermediates in dry acetone, using anhydrous potassium carbonate as a base, has been reported to yield high-purity products after recrystallization . Alternative routes include microwave-assisted cyclization to reduce reaction time and improve efficiency .

How can reaction conditions be optimized to improve the yield of this compound during cyclization?

Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents like dry acetone or dimethylformamide (DMF) enhance reaction homogeneity and intermediate solubility .
  • Catalyst/base : Anhydrous K₂CO₃ or triethylamine facilitates deprotonation and accelerates cyclization .
  • Reaction time and temperature : Refluxing for 3–6 hours balances yield and energy consumption, while microwave-assisted synthesis (e.g., 100°C for 30 minutes) can further improve efficiency .
  • Purification : Recrystallization from ethanol or pet-ether removes unreacted starting materials and byproducts .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirms benzyl, thiophene, and oxadiazole proton environments. For example, the benzyl methylene group typically appears as a singlet at δ 4.5–5.0 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .
  • IR spectroscopy : Identifies characteristic bands like C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally similar thiadiazole derivatives .

How can computational methods predict the bioactivity of this compound against specific enzyme targets?

Molecular docking and density functional theory (DFT) simulations are widely used:

  • Docking studies : Tools like AutoDock Vina model interactions between the oxadiazole-thiophene scaffold and enzyme active sites. For example, oxadiazole derivatives have shown affinity for lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) via hydrogen bonding with catalytic residues .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • ADMET profiling : Software like SwissADME evaluates pharmacokinetic properties, such as blood-brain barrier permeability and CYP450 inhibition .

How can researchers resolve discrepancies in reported biological activities of 1,3,4-oxadiazole derivatives?

Discrepancies often arise from variations in assay protocols or structural modifications. To address this:

  • Standardized assays : Use validated methods (e.g., microbroth dilution for antimicrobial activity) and include positive controls like ciprofloxacin .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhancing antibacterial potency) .
  • Dose-response studies : Establish EC₅₀ values to quantify potency differences across studies .

What strategies enhance the stability of this compound under physiological conditions?

  • Prodrug design : Modify the acetamide moiety to a hydrolyzable ester, improving metabolic stability .
  • Co-crystallization : Stabilize the solid-state form using co-formers like succinic acid, as seen in related thiadiazole compounds .
  • pH optimization : Buffer solutions (pH 7.4) mimic physiological conditions and prevent hydrolysis of the oxadiazole ring .

What are the challenges in interpreting NMR spectra of this compound, and how can they be mitigated?

Challenges include signal overlap from benzyl, thiophene, and oxadiazole protons. Mitigation strategies:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C and ¹H-¹H couplings .
  • Variable-temperature NMR : Reduces broadening caused by slow conformational exchange .
  • Deuteration : Exchangeable protons (e.g., NH) can be identified using D₂O .

How can researchers design analogs of this compound to improve selectivity for cancer cell lines?

  • Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to modulate electronic properties .
  • Side-chain modifications : Introduce sulfonamide or piperazine groups to enhance interaction with kinase ATP-binding pockets .
  • In vitro screening : Test analogs against panels like NCI-60 to identify selectivity patterns .

What are the limitations of current synthetic methods for this compound, and what innovations are emerging?

  • Limitations : Low yields (<50%) in multi-step syntheses and reliance on toxic solvents (e.g., DMF) .
  • Innovations :
    • Flow chemistry: Enables continuous synthesis with real-time monitoring .
    • Green chemistry: Use of biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic systems .

How can crystallographic data validate the proposed structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of structure:

  • Bond lengths/angles : Confirm the oxadiazole ring geometry (e.g., C-O-C ~120°) .
  • Intermolecular interactions : Hydrogen bonding between acetamide NH and oxadiazole N atoms stabilizes the crystal lattice .
  • Packing diagrams : Reveal π-π stacking between thiophene and benzyl rings, influencing solubility .

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